2-フルオロ-4-ヨードフェニルボロン酸

説明

Synthesis Analysis

The synthesis of 2-Fluoro-4-iodophenylboronic acid involves several steps. One of the methods involves the use of pinacol boronic esters in a catalytic protodeboronation process . This process is a radical approach that allows for the formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

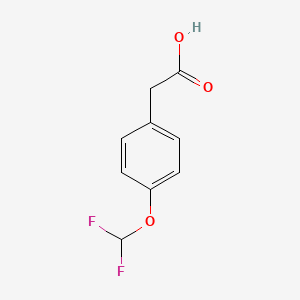

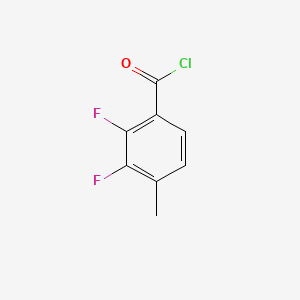

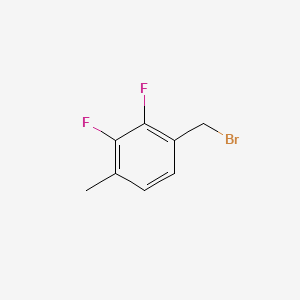

The molecular structure of 2-Fluoro-4-iodophenylboronic acid is represented by the InChI code1S/C6H5BFIO2/c8-6-3-4 (9)1-2-5 (6)7 (10)11/h1-3,10-11H . The molecular weight of this compound is 265.82 g/mol. Chemical Reactions Analysis

2-Fluoro-4-iodophenylboronic acid is a valuable building block in organic synthesis . It can be used in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis

2-Fluoro-4-iodophenylboronic acid is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

センシングアプリケーション

ボロン酸は、2-フルオロ-4-ヨードフェニルボロン酸を含む、センシングアプリケーションを含むさまざまな研究分野でますます利用されています . ボロン酸は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用し、さまざまなセンシングアプリケーションでの有用性につながります . これらのセンシングアプリケーションは、均一アッセイまたは不均一検出にすることができます .

生物学的ラベリング

ボロン酸とジオールの重要な相互作用により、生物学的ラベリングを含むさまざまな分野で利用できます . これは、特定の生体分子の追跡と研究を含む研究で特に役立ちます。

タンパク質操作と修飾

ボロン酸は、タンパク質との相互作用、操作、細胞ラベリングにおいて著しい成長を示しています . これにより、生化学および分子生物学の貴重なツールになります。

分離技術

2-フルオロ-4-ヨードフェニルボロン酸を含むボロン酸は、分離技術で使用できます . これは、複雑な混合物から特定の化合物を精製する際に特に役立ちます。

治療法の開発

ボロン酸は、治療法の開発にも使用されています . 特定の生体分子と共有結合を形成する能力は、薬物の設計において利用できます。

蛍光センサー

ルイス酸であるボロン酸は、水溶液中で1,2-または1,3-ジオールと可逆的に共有結合して5員または6員環状エステルを形成するため、蛍光変化が著しくなります . この現象に基づいて、ボロン酸化合物は、炭水化物またはその他の物質を認識するためのセンサーとしてよく開発されています .

グリコシル化分子の電気泳動

ボロン酸は、グリコシル化分子の電気泳動にも使用されています . これは、グリコシル化タンパク質やその他の生体分子の研究に特に役立ちます。

インスリンの制御放出

ボロン酸は、インスリンの制御放出のためにポリマーに使用されてきました . これは、糖尿病の治療において潜在的に重要な意味を持つ可能性があります。

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups in the active sites of these targets .

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including oxidative addition and transmetalation .

Pharmacokinetics

As a boronic acid, it is expected to have good bioavailability due to its ability to form reversible covalent bonds with biological targets .

Result of Action

Boronic acids are known to interact with various biological targets, potentially leading to changes in cellular function .

Action Environment

The action of 2-Fluoro-4-iodophenylboronic acid can be influenced by various environmental factors . For instance, boronic acids are susceptible to oxidation by peroxide-type oxidants, which can readily form in many ethereal solvents . Therefore, the reaction conditions, such as the presence of oxidants and the pH of the environment, can significantly affect the stability and efficacy of the compound .

生化学分析

Biochemical Properties

2-Fluoro-4-iodophenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation step, where the boron atom transfers its organic group to the palladium center. This interaction is essential for the formation of biaryl compounds, which are important in pharmaceuticals and materials science .

In addition to its role in coupling reactions, 2-Fluoro-4-iodophenylboronic acid can interact with various enzymes and proteins. For instance, it can form reversible covalent bonds with serine and threonine residues in enzymes, potentially inhibiting their activity. This property makes it a useful probe for studying enzyme mechanisms and identifying potential drug targets .

Cellular Effects

The effects of 2-Fluoro-4-iodophenylboronic acid on cellular processes are multifaceted. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, its interaction with kinases can alter phosphorylation events, thereby affecting downstream signaling cascades. Additionally, 2-Fluoro-4-iodophenylboronic acid can impact gene expression by interacting with transcription factors or modifying histones, leading to changes in chromatin structure and gene accessibility .

At the metabolic level, 2-Fluoro-4-iodophenylboronic acid can interfere with cellular metabolism by inhibiting key metabolic enzymes. This inhibition can lead to alterations in metabolic flux and changes in the levels of various metabolites. Such effects can be particularly pronounced in cancer cells, where metabolic pathways are often dysregulated .

Molecular Mechanism

The molecular mechanism of action of 2-Fluoro-4-iodophenylboronic acid involves several key interactions at the molecular level. One of the primary mechanisms is the formation of covalent bonds with active site residues in enzymes. This interaction can lead to enzyme inhibition or activation, depending on the nature of the enzyme and the specific residues involved. For example, the compound can inhibit proteases by binding to their catalytic serine residues, preventing substrate cleavage .

Furthermore, 2-Fluoro-4-iodophenylboronic acid can bind to DNA and RNA molecules, potentially affecting their stability and function. This binding can interfere with the transcription and translation processes, leading to changes in gene expression and protein synthesis. Additionally, the compound’s ability to form reversible covalent bonds allows it to act as a dynamic modulator of biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-4-iodophenylboronic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. This degradation can lead to the formation of by-products that may have different biochemical activities .

Long-term studies have shown that 2-Fluoro-4-iodophenylboronic acid can have sustained effects on cellular function, particularly in in vitro settings. For example, prolonged exposure to the compound can lead to cumulative inhibition of metabolic enzymes, resulting in significant alterations in cellular metabolism. In in vivo studies, the compound’s effects can be influenced by factors such as bioavailability and metabolic clearance .

Dosage Effects in Animal Models

The effects of 2-Fluoro-4-iodophenylboronic acid in animal models vary with different dosages. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys .

Threshold effects have also been observed, where a certain dosage is required to achieve a measurable biochemical response. Beyond this threshold, increasing the dosage can lead to a proportional increase in the compound’s effects. There is a limit to this proportionality, as excessively high doses can result in saturation of the target enzymes and non-specific interactions with other biomolecules .

Metabolic Pathways

2-Fluoro-4-iodophenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes that catalyze boron-containing compounds. The compound can be metabolized by oxidative enzymes, leading to the formation of hydroxylated derivatives. These metabolites can further participate in biochemical reactions, potentially leading to the formation of more complex molecules .

The compound’s interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) can also influence its metabolic fate. For instance, NADPH-dependent reductases can reduce the compound, altering its reactivity and interactions with other biomolecules. These metabolic transformations can affect the compound’s bioavailability and overall biochemical activity .

Transport and Distribution

The transport and distribution of 2-Fluoro-4-iodophenylboronic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells by specific boron transporters, which facilitate its uptake and accumulation. Once inside the cell, it can bind to intracellular proteins, influencing its localization and activity .

特性

IUPAC Name |

(2-fluoro-4-iodophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIKCRRAILNHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)I)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379066 | |

| Record name | 2-Fluoro-4-iodophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374790-98-4 | |

| Record name | B-(2-Fluoro-4-iodophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374790-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-iodophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Difluoromethoxy)phenyl]ethanone](/img/structure/B1304698.png)

![2-[3-(difluoromethoxy)phenyl]acetic Acid](/img/structure/B1304703.png)